Discovery and origin of the antibiotic Lactenocin
Discovery and origin of the antibiotic Lactenocin
An in-depth technical guide to Lactococcin, a bacteriocin produced by Lactococcus lactis.
Disclaimer: Initial searches for the antibiotic "Lactenocin" did not yield specific scientific literature or data. It is highly probable that this term is a variant or misspelling of "Lactococcin," a well-documented bacteriocin produced by various strains of Lactococcus lactis. This guide will focus on Lactococcin, providing comprehensive information on its discovery, origin, mechanism of action, and relevant experimental protocols.
Discovery and Origin of Lactococcin
Lactococcins are a class of bacteriocins produced by strains of the lactic acid bacterium Lactococcus lactis. These antimicrobial peptides have been isolated from various sources, including dairy products and fermented plant materials. Several types of Lactococcins have been identified, each with distinct properties and produced by different strains of L. lactis.
For instance, Lactococcus lactis subsp. cremoris 9B4 is a known producer of Lactococcin B (LcnB)[1]. Another variant, Lactococcin Q, was isolated from Lactococcus lactis QU 4, a strain found on corn[2]. The discovery of novel Lactococcins, such as Lactococcin Z from L. lactis isolated from fresh corn or lettuce, highlights the diversity of these bacteriocins in nature[3]. The production of these bacteriocins is a key characteristic of many Lactococcus lactis strains used as starter cultures in the food industry[4].
Mechanism of Action
Lactococcins primarily exert their antimicrobial effect by disrupting the integrity of the target cell's cytoplasmic membrane. The specific mechanism can vary between different types of Lactococcins.
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Lactococcin A (LcnA) , a class IId bacteriocin, functions by binding to the mannose phosphotransferase system (man-PTS) on the surface of susceptible bacteria[5][6]. This interaction leads to the formation of pores in the cell membrane, causing leakage of intracellular contents and dissipation of the proton motive force, ultimately leading to cell death[5][7]. The immunity protein, LciA, protects the producer cell by interacting with the LcnA-man-PTS complex and preventing pore formation[5][7].
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Lactococcin B (LcnB) is a small, hydrophobic bacteriocin that also induces pore formation in the cytoplasmic membrane of sensitive L. lactis cells. This leads to the dissipation of the proton motive force and leakage of intracellular ions and amino acids[1].
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Lactococcin G is a two-component bacteriocin, requiring the synergistic action of two distinct peptides, Gα and Gβ. Both peptides can bind independently to the target cell, but together they form transmembrane pores that are permeable to monovalent cations like potassium, leading to a collapse of the membrane potential[8].
Signaling Pathway of Lactococcin A Action
Caption: Mechanism of action of Lactococcin A.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of Lactococcins is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a target microorganism. The MIC values for various Lactococcins against different bacterial strains are summarized below.
| Bacteriocin | Target Organism | Growth Medium | MIC (µM) | Reference |
| Lactococcin A | Lactococcus lactis IL1403 | APT | 3.2 | [9] |
| Garvicin Q | Lactococcus lactis IL1403 | APT | 0.8 | [10] |
| Lactococcin G (Gα + Gβ) | Lactococcus lactis | - | - | [2] |
| Lactococcin Q (Qα + Qβ) | Lactococcus lactis | - | - | [2] |
Note: Comprehensive and directly comparable MIC data for all Lactococcin variants across a wide range of bacteria is limited in the available literature. The provided table represents available data points.
Experimental Protocols
Purification of Lactococcins
The purification of Lactococcins from the culture supernatant of producing strains generally involves a multi-step process to achieve homogeneity.
Caption: General workflow for Lactococcin purification.
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Culture and Supernatant Collection:
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Grow Lactococcus lactis QU 4 at 30°C for 12 hours in MRS medium.
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Harvest the culture supernatant by centrifugation.
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Acetone Precipitation:
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Precipitate proteins from the supernatant by adding three volumes of acetone and incubating overnight at -30°C.
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Collect the precipitate by centrifugation and dry it under a vacuum.
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Dissolve the dried pellet in 20 mM sodium phosphate buffer (pH 5.7).
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Cation Exchange Chromatography:
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Apply the dissolved protein solution to an SP-Sepharose cation-exchange column equilibrated with the same buffer.
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Elute the bound bacteriocin using a salt gradient (e.g., 0.75 M NaCl).
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
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Apply the active fraction from the cation exchange step to a C18 reverse-phase column.
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Elute the peptides using a linear gradient of acetonitrile containing 0.1% trifluoroacetic acid (TFA).
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Collect the fractions corresponding to the α and β peptides of Lactococcin Q.
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Characterization of Bacteriocin Activity
This method is used to determine the antimicrobial activity of the purified Lactococcin.
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Indicator Strain Preparation:
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Prepare a lawn of the indicator bacterium on an appropriate agar medium.
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Well Preparation:
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Create wells in the agar using a sterile cork borer.
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Sample Application:
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Add a known volume of the purified Lactococcin solution to each well.
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Incubation:
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Incubate the plates under conditions suitable for the growth of the indicator strain.
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Observation:
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Measure the diameter of the inhibition zone around each well to quantify the antimicrobial activity.
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Preparation of Serial Dilutions:
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Prepare a series of twofold dilutions of the purified Lactococcin in a suitable broth medium in a 96-well microtiter plate.
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Inoculation:
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Inoculate each well with a standardized suspension of the target bacterium.
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Incubation:
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Incubate the microtiter plate under appropriate conditions.
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Reading the Results:
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The MIC is determined as the lowest concentration of the bacteriocin that completely inhibits the visible growth of the bacterium.
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Characterization of Purified Bacteriocin[11][12]
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Effect of Enzymes: Treat the purified bacteriocin with various proteases (e.g., trypsin, proteinase K) to confirm its proteinaceous nature. Inactivation of antimicrobial activity indicates a protein-based substance.
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Effect of pH and Temperature: Assess the stability of the bacteriocin by incubating it at different pH values and temperatures, followed by measuring the residual activity.
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Molecular Mass Determination: Determine the molecular weight of the purified bacteriocin using techniques like SDS-PAGE and mass spectrometry.
Conclusion
Lactococcins are a diverse group of bacteriocins with significant potential as natural food preservatives and therapeutic agents. Their primary mode of action involves disrupting the cell membrane of target bacteria, leading to cell death. The detailed protocols for their purification and characterization provide a solid foundation for further research and development in the field of antimicrobial peptides. While the term "Lactenocin" does not appear to be established in scientific literature, the extensive research on Lactococcins offers a wealth of information for professionals in drug development and microbiology.
References
- 1. Mode of Action of Lactococcin B, a Thiol-Activated Bacteriocin from Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactococcin Q, a Novel Two-Peptide Bacteriocin Produced by Lactococcus lactis QU 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Lactococcus-Specific Bacteriocins Produced by Lactococcal Isolates, and the Discovery of a Novel Bacteriocin, Lactococcin Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Structural Basis of the Mechanisms of Action and Immunity of Lactococcin A, a Class IId Bacteriocin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mechanistic Properties of the Two-Component Bacteriocin Lactococcin G - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
